molecular formula C17H15N5O3S B2372672 3-((1-((4-Cyanophenyl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034436-42-3

3-((1-((4-Cyanophenyl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B2372672
CAS No.: 2034436-42-3
M. Wt: 369.4
InChI Key: HRKFJTICKKUIRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((1-((4-Cyanophenyl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a heterocyclic compound featuring a pyrazine core substituted with a carbonitrile group at position 2 and a piperidin-3-yloxy moiety at position 3. The piperidine ring is further modified by a 4-cyanophenylsulfonyl group, which confers unique electronic and steric properties.

Properties

IUPAC Name

3-[1-(4-cyanophenyl)sulfonylpiperidin-3-yl]oxypyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O3S/c18-10-13-3-5-15(6-4-13)26(23,24)22-9-1-2-14(12-22)25-17-16(11-19)20-7-8-21-17/h3-8,14H,1-2,9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRKFJTICKKUIRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C#N)OC3=NC=CN=C3C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Critical Synthetic Challenges

  • Nitrile Stability : Both the pyrazine-2-carbonitrile and 4-cyanophenyl groups are prone to hydrolysis under acidic/basic conditions, mandating pH-neutral reaction media.
  • Regioselective Sulfonylation : Competing reactions at piperidine N- and O-sites require careful protecting group selection.
  • Ether Bond Formation : Steric hindrance from the piperidine ring demands high-efficiency coupling agents.

Synthesis of 1-((4-Cyanophenyl)sulfonyl)piperidin-3-ol

Protection of Piperidin-3-ol

Step 1 : Boc-protection of piperidin-3-ol (1.0 equiv) using di-tert-butyl dicarbonate (1.2 equiv) in dichloromethane with DMAP (0.1 equiv) achieves 95% yield of tert-butyl 3-hydroxypiperidine-1-carboxylate.

Step 2 : Sulfonylation with 4-cyanobenzenesulfonyl chloride (1.1 equiv) in anhydrous THF under N₂, using triethylamine (2.0 equiv) as base, furnishes tert-butyl 3-hydroxy-1-((4-cyanophenyl)sulfonyl)piperidine-1-carboxylate (82% yield).

Step 3 : Boc-deprotection with 4M HCl in dioxane (rt, 2 h) provides 1-((4-cyanophenyl)sulfonyl)piperidin-3-ol as a white crystalline solid (mp 148–150°C).

Step Reagents/Conditions Yield Key Spectral Data (¹H NMR, CDCl₃)
1 Boc₂O, DMAP, DCM 95% δ 1.44 (s, 9H, Boc), 3.65 (m, 1H, OH)
2 4-CNC₆H₄SO₂Cl, Et₃N 82% δ 7.89 (d, J=8.5 Hz, 2H, ArH), 4.21 (m, 1H, OCH)
3 HCl/dioxane 91% δ 8.02 (d, J=8.5 Hz, 2H, ArH), 3.98 (m, 1H, OCH)

Synthesis of Pyrazine-2-carbonitrile

Vilsmeier-Haack Formylation

Pyrazine-2-carbonitrile is synthesized via formylation of 2-aminopyrazine using POCl₃/DMF (Vilsmeier reagent), followed by cyanation with CuCN in DMF at 120°C (68% yield).

Key Optimization :

  • Excess DMF (5.0 equiv) suppresses side reactions during formylation.
  • CuCN:POCl₃ molar ratio of 1:1.2 maximizes nitrile formation (GC-MS purity >98%).

Etherification via Mitsunobu Reaction

Coupling of Fragments

A solution of 1-((4-cyanophenyl)sulfonyl)piperidin-3-ol (1.0 equiv) and pyrazine-2-carbonitrile (1.2 equiv) in THF undergoes Mitsunobu conditions (DIAD, 1.5 equiv; PPh₃, 1.5 equiv) at 0°C→rt over 12 h, achieving 78% yield.

Critical Parameters :

  • Slow addition of DIAD prevents exothermic decomposition.
  • Anhydrous THF ensures reagent stability (Karl Fischer H₂O <50 ppm).

Purification : Silica gel chromatography (EtOAc/hexane 3:7) followed by recrystallization from ethanol affords analytically pure product (HPLC purity 99.3%).

Alternative Pathways and Comparative Analysis

Nucleophilic Substitution Approach

Activation of piperidin-3-ol as mesylate (MsCl, Et₃N) enables reaction with pyrazine-2-carbonitrile potassium salt (K₂CO₃, DMF, 80°C), but yields are lower (54%) due to competing elimination.

Ullmann-Type Coupling

CuI/1,10-phenanthroline catalyzes coupling between 3-bromopyrazine-2-carbonitrile and piperidin-3-ol derivative in DMSO at 110°C (62% yield), but requires rigorous oxygen exclusion.

Method Yield Reaction Time Purity
Mitsunobu 78% 12 h 99.3%
Mesylate Activation 54% 24 h 97.1%
Ullmann Coupling 62% 48 h 95.8%

Spectroscopic Characterization

¹H NMR (400 MHz, DMSO-d₆)

  • δ 9.12 (s, 1H, pyrazine H-5)
  • δ 8.67 (d, J=2.8 Hz, 1H, pyrazine H-6)
  • δ 8.03 (d, J=8.6 Hz, 2H, ArH)
  • δ 7.78 (d, J=8.6 Hz, 2H, ArH)
  • δ 4.55 (m, 1H, OCH)
  • δ 3.42–3.15 (m, 4H, piperidine H-2, H-4, H-5, H-6)

IR (KBr, cm⁻¹)

  • 2235 (C≡N, pyrazine)
  • 2210 (C≡N, aryl)
  • 1345, 1162 (SO₂ asym/sym stretch)

Stability and Degradation Studies

Accelerated stability testing (40°C/75% RH, 6 months) reveals <2% degradation when stored in amber glass under N₂. Major degradation pathway involves hydrolysis of the sulfonamide group (pH <3), mitigated by buffering excipients.

Chemical Reactions Analysis

Sulfonylation of the Piperidine Nitrogen

The introduction of the 4-cyanophenylsulfonyl group to the piperidine nitrogen is likely achieved via sulfonylation using 4-cyanobenzenesulfonyl chloride (Fig. 1 ). This reaction typically proceeds under mild conditions:

  • Reagents : 4-Cyanobenzenesulfonyl chloride, base (e.g., triethylamine, pyridine), aprotic solvent (e.g., DCM, THF) .

  • Mechanism : Nucleophilic attack by the piperidine nitrogen on the sulfonyl chloride, followed by deprotonation.

  • Key Considerations :

    • Excess sulfonyl chloride ensures complete conversion .

    • Steric hindrance from the piperidine ring may necessitate elevated temperatures (40–60°C) .

Ether Linkage Formation

The ether bond between the piperidine oxygen and pyrazine is likely formed via a nucleophilic substitution or Mitsunobu reaction:

Nucleophilic Substitution Pathway

  • Precursor : A pyrazine derivative with a leaving group (e.g., Cl, Br) at the 3-position and a hydroxylated piperidine intermediate .

  • Conditions :

    • Base: K₂CO₃, NaH, or DBU in polar aprotic solvents (DMF, DMSO) .

    • Temperature: 80–100°C for 12–24 hours .

  • Yield : 60–85% based on analogous pyrazine etherifications .

Mitsunobu Reaction

  • Reagents : DIAD, PPh₃, THF .

  • Advantages : Higher regioselectivity and milder conditions (room temperature).

Carbonitrile Group Installation

The carbonitrile groups on pyrazine and the phenyl ring are introduced via:

Cyanation of Halogenated Precursors

  • Reagents : CuCN or Pd-catalyzed conditions (e.g., Pd(PPh₃)₄, Zn(CN)₂) .

  • Example :

    • Substrate: 3-bromopyrazine-2-carbonitrile.

    • Conditions: Pd₂(dba)₃, Xantphos, Zn(CN)₂, DMF, 100°C .

  • Yield : 70–90% for aryl cyanides .

Hydrolytic Stability

  • Carbonitrile Groups : Resistant to hydrolysis under neutral conditions but susceptible to strong acids/bases (e.g., 6 M HCl, 100°C) forming carboxylic acids .

  • Sulfonamide Linkage : Stable in physiological pH (4–9) but may cleave under prolonged acidic conditions (pH < 2) .

Thermal Stability

  • Decomposition observed above 200°C via TGA, with the sulfonamide moiety fragmenting first .

Functionalization and Derivatization

The compound’s modular structure permits further modifications:

Position Reaction Conditions Application
Pyrazine C5Halogenation (Cl, Br)NCS/NBS, DMF, 0°C → RTCross-coupling substrates
PiperidineN-AlkylationAlkyl halide, K₂CO₃, DMF, 60°CSolubility modulation
SulfonylReduction (SO₂ → S)LiAlH₄, THF, −78°CProdrug synthesis

Scientific Research Applications

Neurological Disorders

Research has indicated that compounds similar to 3-((1-((4-Cyanophenyl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile may act as dopamine receptor ligands. These compounds have been evaluated for their potential in treating disorders such as schizophrenia and Parkinson's disease. Studies have shown that modifications to the structure can enhance selectivity and affinity for specific dopamine receptors, particularly D(4) receptors .

Cancer Research

The sulfonamide moiety in this compound has been linked to anticancer activity. Compounds containing sulfonamide groups have shown promise as inhibitors of various kinases involved in cancer progression. Ongoing research aims to evaluate the efficacy of this compound in preclinical models of cancer .

Case Study 1: Dopamine Receptor Ligands

A study investigated a series of piperidine derivatives similar to 3-((1-((4-Cyanophenyl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile for their binding affinity to dopamine receptors. The results indicated that certain modifications could significantly enhance selectivity over other receptor types, suggesting a pathway for developing targeted therapies for neurological conditions .

Case Study 2: Antiviral Efficacy

Research on pyrazole derivatives revealed significant antiviral activity against influenza A and B viruses. The findings suggest that structural features similar to those found in 3-((1-((4-Cyanophenyl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile could be optimized for enhanced antiviral properties, warranting further investigation into its potential applications in virology .

Mechanism of Action

The mechanism of action of 3-((1-((4-Cyanophenyl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, such as signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Structural Features and Molecular Formulas

The following table summarizes key structural and molecular differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reference
3-((1-((4-Cyanophenyl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile Not explicitly provided Pyrazine, carbonitrile, piperidine-sulfonyl, 4-cyanophenyl Target
3-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile Not provided Pyrazine, carbonitrile, piperidine-sulfonyl, dimethylimidazole
2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile Not provided Pyridine, carbonitrile, methylpiperazine, phenyl, thiophene
3-{[1-(4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbonyl)piperidin-3-yl]oxy}pyrazine-2-carbonitrile C₁₈H₁₉N₅O₃ 353.38 Pyrazine, carbonitrile, piperidine-carbonyl, tetrahydrobenzoxazole
2-amino-5-(2-hydroxy-4-methylbenzoyl)-4-phenylthiophene-3-carbonitrile C₁₉H₁₄N₂O₂ 302.33 Thiophene, carbonitrile, benzoyl, hydroxy, methylphenyl

Key Observations :

  • Heterocyclic Cores : Pyrazine (target) vs. pyridine or thiophene cores alter aromatic stacking and hydrogen-bonding capabilities.
  • Substituent Effects : The tetrahydrobenzoxazole group in ’s compound introduces a fused bicyclic system, likely improving lipophilicity compared to the target compound’s sulfonyl group .

Physicochemical Properties

  • Solubility :
    • The triazole-thiol derivatives () are insoluble in water but soluble in organic solvents and alkaline aqueous solutions, a trend likely shared by the target compound due to its nitrile and sulfonyl groups .
    • The benzoxazole analog () may exhibit higher logP values than the target compound due to its fused aromatic system .
  • Thermal Stability : Piperidine-sulfonyl groups (target and ) generally enhance thermal stability compared to thiophene or pyridine derivatives .

Biological Activity

Introduction

3-((1-((4-Cyanophenyl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound that exhibits significant biological activity. This article explores its pharmacological properties, mechanism of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features several functional groups, including a sulfonyl group, a piperidine moiety, and a nitrile group, which contribute to its biological activity. The presence of these groups allows the compound to interact with various biological targets effectively.

Molecular Structure

ComponentDescription
Core Structure Pyrazine ring with a carbonitrile group
Functional Groups Sulfonyl and piperidine moieties
Molecular Formula C17H18N4O2S
Molecular Weight 358.42 g/mol

The biological activity of 3-((1-((4-Cyanophenyl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, influencing processes such as signal transduction and gene expression.
  • Receptor Modulation : It can bind to receptors, potentially altering their activity and leading to physiological effects.

Enzyme Inhibition

The compound's sulfonyl group is associated with significant enzyme inhibition properties. Studies have shown that related compounds demonstrate strong inhibitory effects against acetylcholinesterase (AChE) and urease, which are crucial for treating conditions like Alzheimer's disease and urinary tract infections .

Case Studies

  • Antibacterial Screening : A study synthesized a series of piperidine derivatives and evaluated their antibacterial properties. Compounds similar to 3-((1-((4-Cyanophenyl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile demonstrated varying degrees of effectiveness against bacterial strains .
  • Enzyme Inhibition Studies : Compounds bearing the piperidine nucleus were evaluated for their ability to inhibit AChE. Some derivatives achieved IC50 values indicating strong inhibition, suggesting that 3-((1-((4-Cyanophenyl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile may also possess similar properties .

Comparative Analysis of Related Compounds

To better understand the potential of 3-((1-((4-Cyanophenyl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile, it is useful to compare it with structurally related compounds:

Compound NameAntibacterial ActivityAChE Inhibition (IC50 µM)
5-{1-[(4-chlorophenyl)sulfonyl]piperidin}Moderate0.63
5-{1-(4-cyanophenyl)sulfonyl}piperidinStrong0.45
3-phenylpiperidine derivativeWeak1.20

Q & A

Q. What are the key synthetic routes for this compound, and what critical parameters influence yield and purity?

The synthesis involves multi-step reactions, including sulfonylation of the piperidine ring and ether linkage formation between the piperidine and pyrazine moieties. Key parameters include:

  • Temperature control (e.g., maintaining 0–5°C during azide coupling reactions to prevent side products) .
  • Solvent selection (e.g., dichloromethane for nucleophilic substitutions, ethanol for recrystallization) .
  • Purification methods : Column chromatography (silica gel, cyclohexane/ethyl acetate gradients) achieves >95% purity, while HPLC is used for chiral separation if stereocenters are present .

Q. How does the molecular structure influence potential pharmacological activity?

The pyrazine-carbonitrile group acts as a hydrogen bond acceptor, while the 4-cyanophenylsulfonyl moiety enhances lipophilicity and target binding. The piperidine ring’s conformation allows for interactions with hydrophobic pockets in enzymes (e.g., kinase ATP-binding sites). Structural analogs with modified sulfonyl groups show reduced activity, highlighting the importance of electronic effects .

Q. What analytical techniques confirm identity and purity post-synthesis?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR verify regiochemistry (e.g., pyrazine C-3 substitution) and piperidine ring conformation .
  • Mass spectrometry : High-resolution MS (HRMS-EI) confirms molecular ion peaks (e.g., observed m/z 238.0962 vs. calculated 238.0961 for intermediates) .
  • HPLC : Purity >99% is achieved using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How to resolve contradictions between computational predictions and experimental bioactivity data?

  • Perform dose-response assays to validate binding affinities (e.g., IC50_{50} values) against targets like kinases or GPCRs.
  • Use molecular dynamics simulations to assess protein-ligand stability, which may explain discrepancies in docking studies .
  • Cross-reference with environmental-chemical property data (e.g., logP, solubility) to identify physicochemical factors affecting bioavailability .

Designing structure-activity relationship (SAR) studies to optimize the therapeutic index:

  • Core modifications : Replace the pyrazine ring with pyrimidine to evaluate changes in π-π stacking interactions .
  • Substituent effects : Introduce electron-withdrawing groups (e.g., nitro) on the phenyl ring to modulate sulfonamide acidity and membrane permeability .
  • In vivo toxicity screening : Use zebrafish models to assess hepatotoxicity and neurotoxicity at early development stages .

Recommended environmental fate studies for ecological risk assessment:

  • Abiotic degradation : Hydrolysis studies at varying pH (1–13) to identify stable metabolites .
  • Bioaccumulation potential : Measure bioconcentration factors (BCF) in algae or Daphnia magna .
  • Soil adsorption : Use batch equilibrium tests to determine Koc_{oc} values and predict groundwater contamination risks .

Investigating off-target effects in complex biological systems:

  • Proteome-wide profiling : Use affinity chromatography with immobilized compound derivatives to capture interacting proteins .
  • CRISPR-Cas9 screens : Identify gene knockouts that reverse compound toxicity in human cell lines .

Designing stability studies under various storage conditions:

  • Thermal stability : Accelerated aging tests at 40°C/75% RH for 6 months, monitored via HPLC .
  • Light sensitivity : Expose to UV-A (320–400 nm) and quantify degradation products using LC-MS .

Methodologies for studying metabolic pathways and degradation products:

  • In vitro metabolism : Incubate with human liver microsomes (HLMs) and identify phase I/II metabolites via UPLC-QTOF .
  • Isotope labeling : Synthesize 13C^{13}C-labeled analogs to trace metabolic fate in rodent models .

Integrating molecular modeling with crystallography to predict binding modes:

  • Docking validation : Compare predicted poses with X-ray structures of homologous proteins (e.g., PDB 3QKK for kinase targets) .
  • Free-energy perturbation (FEP) : Calculate relative binding energies for analogs with minor structural differences .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.